REACTION_CXSMILES
|
Br.[CH3:2][N:3]1[C:7](=[O:8])[CH2:6][S:5][C:4]1=[N:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(O)C>[CH3:2][N:3]1[C:7](=[O:8])[CH2:6][S:5][C:4]1=[N:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|
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Name
|
3-methyl-4-oxo-2-phenyliminothiazolidine hydrobromide
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Br.CN1C(SCC1=O)=NC1=CC=CC=C1
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Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting solution is stirred for 3 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
|
Details
|
the ethanol is distilled off
|
Type
|
ADDITION
|
Details
|
water is added to the residue
|
Type
|
EXTRACTION
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Details
|
the mixture is extracted several times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying the organic phases over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(SCC1=O)=NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |